molecular formula C6H4ClN3 B7795257 5-chloro-4H-imidazo[4,5-b]pyridine

5-chloro-4H-imidazo[4,5-b]pyridine

Cat. No.: B7795257
M. Wt: 153.57 g/mol
InChI Key: UWUBPQVLQOHMKF-UHFFFAOYSA-N
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Description

5-Chloro-4H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 5-position. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor backbone. Its synthesis often involves condensation reactions using sodium dithionite (Na₂S₂O₄) under reflux, yielding moderate purity (e.g., 50% in one protocol) . The compound’s bioactivity is attributed to its ability to mimic ATP-binding motifs in kinase domains, making it a template for drug discovery .

Properties

IUPAC Name

5-chloro-4H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBPQVLQOHMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N2)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N2)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-chloro-4H-imidazo[4,5-b]pyridine” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) in H₂O-isopropyl alcohol (IPA) at 80°C yields N-substituted derivatives. This reaction proceeds via an SNAr mechanism, forming intermediates like N-substituted pyridine-2,3-diamines .

  • Reduction : The nitro group in precursors (e.g., 2-chloro-3-nitropyridine) is reduced using Zn/HCOONH₃ to generate 2,3-diaminopyridines, which undergo cyclization with aldehydes to form imidazo[4,5-b]pyridines .

Key Data :

Reaction StepConditionsYield (%)Reference
SNAr with benzylamineH₂O-IPA, 80°C, 2 h90
Nitro reduction (Zn/HCOONH₃)80°C, 45 min85–90

Heteroannulation with Aldehydes

The diaminopyridine intermediate reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imidazo[4,5-b]pyridines via imine formation and cyclization. Mechanistic studies using ¹H NMR confirmed:

  • Imine intermediates form within 10 minutes.

  • Cyclization and aromatization complete after 10 hours .

Example Reaction :

2-Chloro-3-nitropyridineSNArN-Substituted diamineAldehydeImidazo[4,5-*b*]pyridine\text{2-Chloro-3-nitropyridine} \xrightarrow{\text{SNAr}} \text{N-Substituted diamine} \xrightarrow{\text{Aldehyde}} \text{Imidazo[4,5-*b*]pyridine}

C2-Arylation

Regioselective C2-arylation enables functionalization at position 2. Using Pd catalysis, aryl halides (e.g., 4-iodoanisole) react with 5-chloroimidazo[4,5-b]pyridine to yield C2-aryl derivatives. This reaction is critical for synthesizing kinase inhibitors .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂

  • Ligand: XPhos

  • Solvent: DMF/H₂O

  • Yield: 60–75%

Alkylation Reactions

Alkylation at the N1 position is achieved using alkyl halides or alcohols under basic conditions. For example:

  • Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives .

  • Bulkier substituents (e.g., benzyl groups) require longer reaction times (12–24 h) .

Representative Data :

Alkylating AgentConditionsYield (%)Reference
Methyl iodideDMF, K₂CO₃, 60°C, 6 h85
Benzyl bromideDMF, K₂CO₃, 80°C, 24 h70

Synthetic Routes to Derivatives

A one-pot tandem protocol simplifies synthesis:

  • SNAr reaction with amines.

  • Nitro reduction to diamine.

  • Cyclization with aldehydes.

Advantages :

  • Green solvent (H₂O-IPA).

  • Single chromatographic purification .

Mechanistic Insights

Time-dependent ¹H NMR studies reveal:

  • Imine intermediates (δ = 7.00 ppm) form initially.

  • Cyclized dihydro intermediates (δ = 8.60 ppm) aromatize to final products .

Proposed Pathway :

Diamine+AldehydeImineDihydro intermediateAromatizationImidazo[4,5-*b*]pyridine\text{Diamine} + \text{Aldehyde} \rightarrow \text{Imine} \rightarrow \text{Dihydro intermediate} \xrightarrow{\text{Aromatization}} \text{Imidazo[4,5-*b*]pyridine}

Computational Modeling

DFT studies highlight:

  • Hydrogen bonding between water and the C=O/NH₂ groups activates the heteroannulation step .

  • Bromine at position 5 increases electrophilicity, enhancing reactivity toward nucleophiles .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anticancer Activity
5-Chloro-4H-imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have shown significant activity against human cancer cell lines such as glioblastoma (LN-229) and lung carcinoma (NCI-H460), with some compounds exhibiting IC50 values in the low micromolar range .

CompoundCancer TypeIC50 (µM)
10Colon Carcinoma0.4
14Lung Carcinoma0.7
11Glioblastoma1.8

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key cellular pathways associated with tumor growth and survival. For example, some derivatives act as inhibitors of Aurora kinase A (AURKA), a crucial enzyme in cell division, thereby inducing apoptosis in cancer cells .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The antimicrobial potential of this compound has been documented against various bacterial strains. Studies have shown that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can enhance activity against both Gram-positive and Gram-negative bacteria. For example, compounds with chlorine substituents at the para position of phenyl groups demonstrated increased antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Bacillus cereusHigh

Anti-inflammatory and Antiviral Applications

Anti-inflammatory Effects
Research indicates that certain derivatives of this compound exhibit anti-inflammatory properties by modulating pathways involved in oxidative stress and inflammation. These compounds have shown potential in reducing inflammatory responses in models of retinal ischemia and obesity-related inflammation .

Antiviral Activity
The antiviral potential of these compounds has also been explored, particularly against HIV and other viral pathogens. Some derivatives demonstrated moderate to good activity in vitro against HIV strains, indicating their potential as antiviral agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives typically involves alkylation reactions and other modification strategies to enhance biological activity. Structure-activity relationship studies have revealed that specific substitutions can significantly impact the pharmacological profile of these compounds.

Key Findings from SAR Studies:

  • Substitution at the C5 position enhances antibacterial activity.
  • Presence of halogens , such as chlorine or bromine, often correlates with increased potency against various pathogens.
  • Amidino substitutions have been linked to improved antiproliferative effects against cancer cells .

Mechanism of Action

Compound “5-chloro-4H-imidazo[4,5-b]pyridine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or functional groups, but with different properties or applications. The comparison can help identify the advantages and limitations of compound “this compound” in various contexts.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Electronic Effects

5-Fluoro-imidazo[4,5-b]pyridine
  • Substituent : Fluorine at the 5-position.
  • However, its smaller atomic radius may reduce steric hindrance .
  • Application : Used as a bioactive fragment in hybrid molecules targeting inflammatory pathways .
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine
  • Substituents : Chlorine at the 4-position and hydroxyl at the 2-position.
  • Structural Difference : The imidazo[4,5-c]pyridine isomer shifts the fused ring position, altering molecular geometry and electronic distribution.
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
  • Substituents: Amino, methyl, and phenyl groups at positions 2, 1, and 6, respectively.
  • Bioactivity: A carcinogenic heterocyclic amine formed in cooked meats. The phenyl and amino groups contribute to mutagenicity via DNA adduct formation, contrasting with the kinase-targeting chloro derivative .

Halogen-Substituted Derivatives

6-Bromo-3-(bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine
  • Substituents : Bromine at position 6 and a bromododecyl chain.
  • Impact : Bromine’s larger size and lower electronegativity vs. chlorine may enhance lipophilicity and crystallographic stability. The long alkyl chain increases membrane permeability, relevant in antimicrobial applications .

Functional Group Modifications

Imidazo[4,5-b]pyridinylethoxypiperidones
  • Modification : Ethoxypiperidone side chains.

Data Table: Key Comparisons

Compound Substituents Biological Activity Synthesis Yield/Purity Key Findings Reference
5-Chloro-4H-imidazo[4,5-b]pyridine Cl at position 5 Kinase inhibition 17–50% ATP-competitive inhibitor
5-Fluoro-imidazo[4,5-b]pyridine F at position 5 Bioactive fragment Not reported Enhanced electronegativity
PhIP NH₂, CH₃, Ph at positions 2,1,6 Carcinogenic N/A (environmental) Mutagenic via DNA adducts
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine Cl, OH at positions 4,2 Unknown Commercial Structural isomerism
6-Bromo-3-(bromododecyl)... Br at position 6, long chain Crystallography studied Moderate Lipophilicity-enhanced

Q & A

Q. How can discrepancies in antiglycation IC₅₀ values for structurally similar derivatives be resolved?

  • Methodological Answer :
  • Assay standardization : Control AGE formation kinetics (e.g., incubation time, glucose concentration) .
  • Dose-response validation : Use orthogonal methods (e.g., fluorescence-based AGE detection) to confirm IC₅₀ reproducibility .
  • SAR refinement : Introduce electron-donating groups (e.g., methoxy) at the 2-aryl position to enhance hydrogen bonding with target proteins .

Tables for Key Data

Table 1 : Representative Biological Activities of Imidazo[4,5-b]pyridine Derivatives

DerivativeActivity (IC₅₀/EC₅₀)Assay ModelReference
6-Chloro-2-aryl-1H240.10 ± 2.50 μMAntiglycation (BSA)
7-Bromo-2-phenyl-3H8.2 μM (MCF-7 cells)Antiproliferative
Iminocoumarin hybrid0.78 mM (DPPH)Antioxidant

Table 2 : Computational Parameters for SAR Studies

ParameterTool/SoftwareApplication ExampleReference
Docking score (kcal/mol)AutoDock Vinaβ-Glucuronidase inhibition
HOMO-LUMO gap (eV)Gaussian 09NLO response prediction
logPSwissADMEBioavailability optimization

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